

# 6-Ethyl-1,3-benzothiazol-2-amine CAS number and supplier

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Ethyl-1,3-benzothiazol-2-amine**

Cat. No.: **B1332507**

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## 6-Ethyl-1,3-benzothiazol-2-amine: A Technical Guide

CAS Number: 21224-16-8

This technical guide provides a comprehensive overview of **6-Ethyl-1,3-benzothiazol-2-amine**, a member of the versatile 2-aminobenzothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, analytical characterization, potential biological activities, and commercial sourcing.

## Chemical and Physical Properties

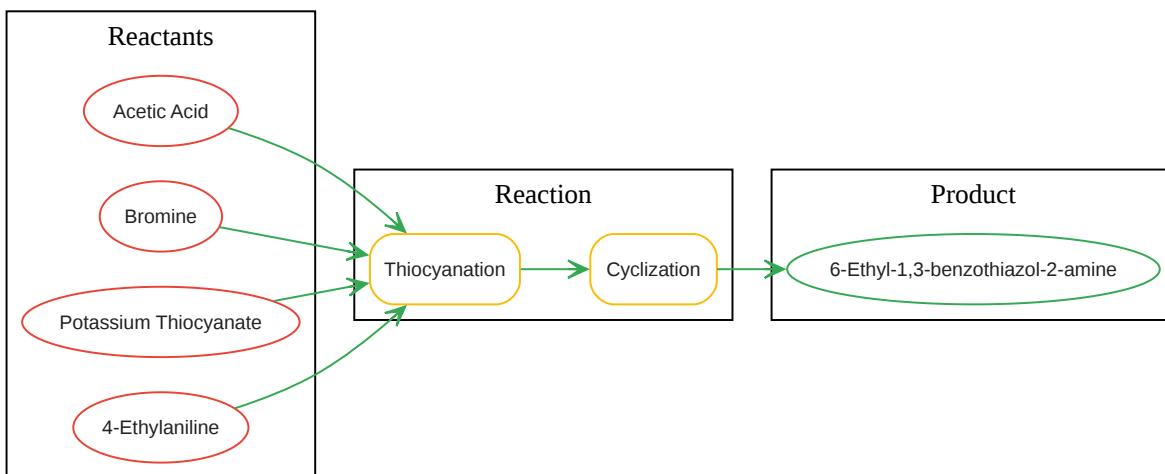
While specific experimental data for **6-Ethyl-1,3-benzothiazol-2-amine** is not extensively available in public literature, the general properties of 2-aminobenzothiazoles can be referenced. These compounds are typically solids at room temperature with melting points influenced by the nature of the substituent on the benzene ring. They exhibit limited solubility in water but are generally soluble in organic solvents.

## Synthesis and Manufacturing

The synthesis of **6-Ethyl-1,3-benzothiazol-2-amine** follows established methodologies for the preparation of 6-substituted-2-aminobenzothiazoles. A common and effective route involves the

reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A general synthetic scheme is presented below:



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Caption: General synthesis pathway for **6-Ethyl-1,3-benzothiazol-2-amine**.

## Experimental Protocol: General Synthesis of 6-Substituted-1,3-benzothiazol-2-amines

This protocol is a generalized procedure and may require optimization for the specific synthesis of **6-Ethyl-1,3-benzothiazol-2-amine**.

- Reaction Setup: To a solution of the corresponding p-substituted aniline (e.g., 4-ethylaniline) in glacial acetic acid, add potassium thiocyanate and stir at room temperature.
- Halogenation: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture. The temperature should be monitored and controlled.

- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.
- Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-substituted-1,3-benzothiazol-2-amine.

## Analytical Characterization

The structural confirmation and purity assessment of **6-Ethyl-1,3-benzothiazol-2-amine** can be achieved using a combination of standard analytical techniques.

Technique	Purpose	Expected Observations (based on related compounds)
<sup>1</sup> H NMR	To determine the number and types of protons.	Aromatic protons in the benzothiazole ring system, signals for the ethyl group (a quartet and a triplet), and a broad singlet for the amine protons.
<sup>13</sup> C NMR	To identify the carbon skeleton.	Resonances for the aromatic carbons of the benzothiazole core and the aliphatic carbons of the ethyl group.
FT-IR	To identify functional groups.	Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.
Mass Spec	To determine the molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of the compound.
HPLC	To assess purity.	A single major peak indicating the purity of the compound.

## Experimental Protocols for Analysis

### High-Performance Liquid Chromatography (HPLC):[\[1\]](#)

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common choice.

- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):[\[1\]](#)

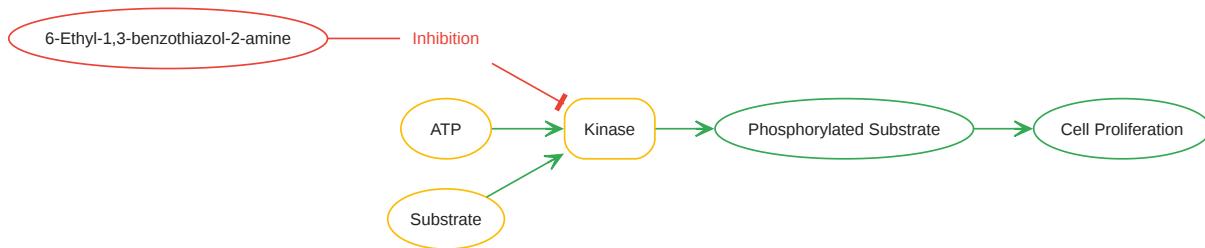
- Column: A non-polar or medium-polarity capillary column is suitable.
- Carrier Gas: Helium is typically used.
- Ionization: Electron Impact (EI) is a common ionization method.

## Potential Biological Activities and Signaling Pathways

While specific biological data for **6-Ethyl-1,3-benzothiazol-2-amine** is limited, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as:

- Anticonvulsants: Some 2-aminobenzothiazole derivatives have shown promising anticonvulsant activity, potentially through the inhibition of carbonic anhydrase.[\[2\]](#)[\[3\]](#)
- Kinase Inhibitors: This class of compounds has been explored as inhibitors of various kinases, which are key targets in cancer therapy.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Anticancer Agents: 2-Aminobenzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[\[7\]](#)[\[8\]](#)
- Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[\[9\]](#)

A simplified representation of a potential kinase inhibition pathway is shown below:



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Caption: Potential mechanism of action via kinase inhibition.

## Suppliers

**6-Ethyl-1,3-benzothiazol-2-amine** (CAS: 21224-16-8) is available from various chemical suppliers. A partial list includes:

- AK Scientific
- BLDpharm
- Echemi
- Hangzhou J&H Chemical Co., Ltd.
- Molport

It is recommended to contact these suppliers directly for current pricing, availability, and purity specifications.

## Conclusion

**6-Ethyl-1,3-benzothiazol-2-amine** is a valuable building block for medicinal chemistry and drug discovery. While specific data on this compound is emerging, the broader class of 2-aminobenzothiazoles demonstrates significant therapeutic potential across various disease

areas. Further research into the specific biological activities and mechanisms of action of this particular derivative is warranted to fully explore its potential applications.

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- To cite this document: BenchChem. [6-Ethyl-1,3-benzothiazol-2-amine CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332507#6-ethyl-1-3-benzothiazol-2-amine-cas-number-and-supplier>]

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